molecular formula C4H2K2O4 B3428666 Monopotassium maleate CAS No. 689-82-7

Monopotassium maleate

Cat. No.: B3428666
CAS No.: 689-82-7
M. Wt: 192.25 g/mol
InChI Key: SHPKCSFVQGSAJU-UAIGNFCESA-L
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Description

Monopotassium maleate is an organic compound with the chemical formula C4H3KO4. It is the potassium salt of maleic acid, a dicarboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. This compound is often used as a buffering agent, a reagent in chemical synthesis, and a component in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Monopotassium maleate can be synthesized through the neutralization of maleic acid with potassium hydroxide. The reaction typically involves dissolving maleic acid in water and gradually adding potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound crystals.

Industrial Production Methods: In industrial settings, this compound is produced by reacting maleic anhydride with potassium hydroxide. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure complete conversion to the desired product. The solution is then concentrated and crystallized to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Monopotassium maleate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form potassium fumarate.

    Reduction: It can be reduced to form potassium succinate.

    Substitution: It can participate in substitution reactions where the carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Potassium fumarate.

    Reduction: Potassium succinate.

    Substitution: Various substituted maleates depending on the reagents used.

Scientific Research Applications

Monopotassium maleate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a buffering agent in various chemical reactions.

    Biology: It is used in studies involving enzyme kinetics and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: It is used in the production of polymers, resins, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of monopotassium maleate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a chelating agent, binding to metal ions and affecting enzyme activity. It can also participate in metabolic pathways, influencing the production of key metabolites. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Monopotassium maleate can be compared with other similar compounds such as:

    Monopotassium phosphate: Used as a buffering agent and fertilizer.

    Potassium hydrogen maleate: Similar in structure but with different applications.

    Potassium fumarate: An oxidation product of this compound with distinct properties.

Uniqueness: this compound is unique due to its specific chemical structure and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

potassium;(Z)-4-hydroxy-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4.K/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+1/p-1/b2-1-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMDWIOUHQWKHV-ODZAUARKSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)[O-])C(=O)O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C(=O)[O-])\C(=O)O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3KO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901020482
Record name Potassium (2Z)-3-carboxyprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901020482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689-82-7, 10237-70-4
Record name 2-Butenedioic acid (2Z)-, monopotassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium (2Z)-3-carboxyprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901020482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Maleic acid, potassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.504
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Maleic acid potassium salt
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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